molecular formula C12H10F4O2 B6157810 1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 1314796-97-8

1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B6157810
CAS No.: 1314796-97-8
M. Wt: 262.2
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Description

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a fluorinated aromatic carboxylic acid with a cyclobutane ring. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the benzene ring, which significantly influences its chemical properties and reactivity.

Properties

CAS No.

1314796-97-8

Molecular Formula

C12H10F4O2

Molecular Weight

262.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 3-fluoro-4-(trifluoromethyl)benzene with cyclobutanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce trifluoromethyl-substituted carboxylic acids.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine derivatives.

  • Substitution: The fluorine and trifluoromethyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Trifluoromethyl-substituted dicarboxylic acids.

  • Reduction: Trifluoromethyl-substituted alcohols or amines.

  • Substitution: Trifluoromethyl-substituted amides or esters.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are often employed in pharmaceuticals and agrochemicals.

  • Biology: The fluorinated structure can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor ligands.

  • Medicine: Fluorinated compounds are known for their enhanced metabolic stability, making them valuable in drug design and development.

  • Industry: The compound's unique properties are exploited in the creation of advanced materials with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in drug design, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances binding affinity and metabolic stability, while the fluorine atom can influence the compound's electronic properties and reactivity.

Comparison with Similar Compounds

  • 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclobutane.

  • 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.

  • 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1-carboxylic acid: Similar structure but with an ethane chain instead of cyclobutane.

Uniqueness: 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and influences its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethyl groups enhances its stability and binding properties compared to similar compounds with different ring structures.

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